Lithium 2-amino-5-phosphonopentanoate
Description
Overview of Excitatory Amino Acid Receptors and Their Ligands in Neurobiological Inquiry
The vast majority of rapid excitatory synaptic transmission in the vertebrate central nervous system (CNS) is mediated by the amino acid L-glutamate. nih.govmhmedical.comuth.edu Glutamate (B1630785) exerts its effects by binding to and activating specific membrane proteins known as excitatory amino acid (EAA) receptors. nih.govnih.gov These receptors are fundamental to countless physiological processes, including synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. mhmedical.comwikipedia.orgmdpi.com
EAA receptors are broadly categorized into two main families: ionotropic and metabotropic receptors. mhmedical.comneupsykey.com
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, open to allow the passage of cations, leading to depolarization of the neuronal membrane. nih.govneupsykey.com The iGluRs are further subdivided into three classes, named after the specific synthetic agonists that selectively activate them: mhmedical.comneupsykey.com
α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors: These receptors mediate the bulk of fast excitatory synaptic transmission in the brain. mhmedical.comneupsykey.com
Kainate receptors: Similar to AMPA receptors, these also contribute to excitatory neurotransmission. nih.govneupsykey.com
N-methyl-D-aspartate (NMDA) receptors: These receptors are unique due to their high permeability to calcium ions (Ca²⁺) and their voltage-dependent block by magnesium ions (Mg²⁺). neupsykey.com Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as depolarization of the membrane to relieve the Mg²⁺ block. nih.gov This dual requirement allows NMDA receptors to function as molecular coincidence detectors, playing a crucial role in synaptic plasticity. mhmedical.comwikipedia.org
Metabotropic Glutamate Receptors (mGluRs): These are G protein-coupled receptors that modulate synaptic activity more slowly through intracellular signaling cascades. mhmedical.comneupsykey.com
The study of these receptors and their endogenous ligands, primarily glutamate and aspartate, is a cornerstone of neurobiological inquiry. uth.edunih.gov The development of selective synthetic ligands, both agonists and antagonists, has been instrumental in dissecting the specific roles of each receptor subtype in health and disease. nih.gov
| Receptor Family | Subtypes | Primary Endogenous Ligand | Function |
| Ionotropic | AMPA, Kainate, NMDA | Glutamate, Aspartate | Fast excitatory neurotransmission, synaptic plasticity |
| Metabotropic | mGluR1 - mGluR8 | Glutamate | Slow modulation of synaptic activity |
Historical Context of NMDA Receptor Antagonists and the Genesis of Phosphono-alpha-amino Acid Derivatives
The journey to understanding the NMDA receptor has been driven by the discovery and application of specific antagonists. Early research in the 1980s was significantly advanced by the finding that dissociative anesthetics like phencyclidine (PCP) and ketamine were noncompetitive antagonists of the NMDA receptor. nih.gov These compounds block the receptor's ion channel, preventing ion flow even when the receptor is activated by agonists. wikipedia.org While these agents helped link NMDA receptor hypofunction to certain psychiatric symptoms, their lack of specificity and significant side effects limited their utility as precise research tools. wikipedia.orgnih.govwikipedia.org
This spurred the search for more selective antagonists. A major breakthrough came with the development of compounds that act competitively at the glutamate binding site. wikipedia.org This led to the synthesis of a series of phosphono-alpha-amino acid derivatives. These compounds are structural analogues of natural amino acids, where a carboxylic acid group is replaced by a phosphonic acid group. nih.govnih.gov The tetrahedral geometry of the phosphonic acid moiety is thought to mimic the transition state of peptide bond hydrolysis, allowing these molecules to act as potent enzyme inhibitors or receptor antagonists. nih.gov
The development of these synthetic amino acids was a critical step in neuropharmacology. In 1981, 2-amino-5-phosphonovaleric acid (APV or AP5) was introduced as a highly potent and selective competitive antagonist for the NMDA receptor. nih.gov This discovery provided neuroscientists with a crucial tool to isolate and study NMDA receptor-mediated functions, distinguishing them from those mediated by AMPA and kainate receptors. nih.govnih.gov The development of such selective antagonists firmly established the distinct identity of the NMDA receptor and paved the way for investigating its role in a multitude of brain functions. nih.gov
Significance of Lithium 2-amino-5-phosphonopentanoate as a Research Tool within Contemporary Neuroscience
This compound, as the lithium salt of AP5, is a significant tool in contemporary neuroscience research. Its utility stems directly from the antagonist action of the AP5 anion at the NMDA receptor. AP5 is a selective, competitive antagonist that acts at the glutamate binding site of the NMDA receptor. wikipedia.org This means it directly competes with the endogenous agonist, glutamate, to prevent receptor activation.
The high selectivity of AP5 for the NMDA receptor over other glutamate receptors (AMPA and kainate) makes it an invaluable experimental compound. wikipedia.orgnih.gov Researchers utilize AP5 to pharmacologically block NMDA receptor activity, thereby elucidating the specific contributions of this receptor to various physiological and pathological processes.
Key research applications include:
Studying Synaptic Plasticity: AP5 has been instrumental in demonstrating that the induction of long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory, is dependent on the activation of NMDA receptors. wikipedia.orgnih.gov By applying AP5, researchers can block LTP induction and study the downstream consequences. nih.gov
Investigating Learning and Memory: Studies have shown that direct administration of AP5 into the brain can impair spatial learning, providing strong evidence for the hypothesis that NMDA receptor activation is necessary for certain types of learning. nih.govresearchgate.net
Elucidating Neuronal Excitotoxicity: Since overactivation of NMDA receptors is a key factor in excitotoxic neuronal death, AP5 can be used in experimental models of stroke and neurodegenerative diseases to explore the pathological cascade and test neuroprotective strategies. wikipedia.orgnih.gov
Dissecting Synaptic Transmission: In electrophysiological studies, AP5 is used to isolate and measure the components of synaptic currents that are mediated by non-NMDA receptors, such as AMPA receptors. nih.gov
The "lithium" component of the compound refers to the cation forming the salt. While AP5 is the active pharmacological agent, the choice of a salt can influence properties like solubility. Furthermore, lithium itself has well-known effects on the nervous system, including altering glutamatergic signaling and the synaptic availability of NMDA receptors with chronic treatment, though the acute application of Lithium AP5 is primarily intended for the antagonist effect of AP5. archivog.com
Stereochemical Considerations and Their Impact on Research Applications of 2-amino-5-phosphonopentanoate Analogues
2-amino-5-phosphonopentanoate (AP5) is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: D-AP5 and L-AP5. wikipedia.orgsigmaaldrich.com This stereochemistry is of paramount importance for its biological activity and application in research.
The pharmacological activity of AP5 resides almost exclusively in the D-enantiomer. D-2-amino-5-phosphonopentanoate (D-AP5) is the potent and selective NMDA receptor antagonist. wikipedia.orgsigmaaldrich.com The L-enantiomer is significantly less active. This stereoselectivity is a common feature of receptor-ligand interactions, where the precise three-dimensional arrangement of atoms in the ligand must fit into a specific binding pocket on the receptor protein.
For research applications, this distinction is critical. Using a racemic mixture (an equal mixture of D- and L-isomers) can introduce ambiguity into experimental results, as the effective concentration of the active compound is only half of the total concentration applied. wikipedia.org More importantly, the inactive L-isomer could potentially have off-target effects, confounding the interpretation of the data. Therefore, rigorous neuropharmacological studies almost exclusively use the purified D-isomer (D-AP5) to ensure that the observed effects are due specifically to the blockade of NMDA receptors. nih.govresearchgate.net
The high stereoselectivity of the NMDA receptor for D-AP5 underscores the precise molecular architecture of its glutamate binding site and highlights the necessity of considering stereochemical properties when designing and interpreting neuroscientific experiments.
| Property | D-2-amino-5-phosphonopentanoate (D-AP5) | L-2-amino-5-phosphonopentanoate (L-AP5) |
| Common Name | D-AP5, D-APV | L-AP5, L-APV |
| NMDA Receptor Activity | Potent, selective competitive antagonist | Weakly active or inactive |
| Primary Research Use | Pharmacological blockade of NMDA receptors to study synaptic plasticity, learning, and excitotoxicity. | Rarely used; serves as a negative control in some studies. |
| Significance | Considered the active isomer for neurobiological research. | Demonstrates the high stereoselectivity of the NMDA receptor binding site. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11LiNO5P |
|---|---|
Molecular Weight |
203.1 g/mol |
IUPAC Name |
lithium;2-amino-5-phosphonopentanoate |
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
InChI Key |
DHZMTARECLREHH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(CC(C(=O)[O-])N)CP(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Characterization for Research Grade Lithium 2 Amino 5 Phosphonopentanoate
Chemical Synthesis Pathways for Enantioselective Production of 2-amino-5-phosphonopentanoate
The biological activity of 2-amino-5-phosphonopentanoate (AP5) resides almost exclusively in the D-(-)-enantiomer. Consequently, developing synthetic routes that selectively produce this stereoisomer is of paramount importance. Enantioselective synthesis of AP5 can be broadly categorized into two main approaches: asymmetric synthesis using chiral auxiliaries or catalysts, and the resolution of a racemic mixture.
One of the pioneering enantioselective syntheses of D-(-)-AP5 utilizes a chiral glycine (B1666218) synthon, specifically an oxazinone derived from a chiral amino alcohol. This method involves the alkylation of the chiral glycine enolate with a suitable phosphono-containing electrophile. The chiral auxiliary directs the stereochemical outcome of the alkylation reaction, leading to the preferential formation of the desired D-isomer. Subsequent deprotection and purification steps yield the enantiomerically enriched D-(-)-2-amino-5-phosphonopentanoate.
Another effective strategy involves the use of modified Seebach imidazolidinones as chiral glycine equivalents. These chiral auxiliaries allow for the diastereoselective alkylation of the corresponding enolate. By carefully selecting the appropriate imidazolidinone enantiomer and reaction conditions, a high degree of stereocontrol can be achieved, leading to the synthesis of either the (R)- or (S)-enantiomer of AP5 with high enantiomeric excess.
| Synthesis Pathway | Key Reagent/Method | Typical Diastereomeric/Enantiomeric Excess | Advantages | Disadvantages |
| Asymmetric Synthesis via Chiral Oxazinone | Chiral glycine synthon (oxazinone) | High | High stereocontrol, direct synthesis of desired enantiomer. | Requires synthesis of the chiral auxiliary, may involve cryogenic temperatures. |
| Asymmetric Synthesis via Modified Seebach Imidazolidinones | Chiral imidazolidinone auxiliary | High | Versatile for producing both (R)- and (S)-enantiomers, good stereoselectivity. | Multi-step synthesis of the auxiliary, potential for side reactions. |
| Resolution of Racemic Mixture | Chiral resolving agent (e.g., L-lysine) | Variable, can be improved with multiple crystallizations | Utilizes readily available racemic starting material. | Can be inefficient, may not achieve complete resolution, lower yield of the desired enantiomer. |
Development of Modified Synthetic Routes for Isotopic Labeling and Analog Generation for Research Purposes
For in-depth pharmacological studies, isotopically labeled versions and structurally modified analogs of 2-amino-5-phosphonopentanoate are invaluable tools. Modified synthetic routes are developed to incorporate isotopes for radioligand binding assays and metabolic studies, or to introduce structural changes for structure-activity relationship (SAR) investigations.
Isotopic Labeling: The introduction of radioactive isotopes, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), into the molecule allows for its detection and quantification at very low concentrations. For instance, [³H]-labeled 2-amino-5-phosphonopentanoate can be synthesized for use in receptor binding assays to determine the affinity of other compounds for the NMDA receptor. The synthesis of such radiolabeled compounds often involves the use of a labeled precursor at a late stage in the synthetic sequence to maximize the incorporation of the isotope and to simplify purification. Catalytic tritium exchange with a suitable precursor is a common method for introducing tritium.
Analog Generation: The synthesis of analogs is crucial for understanding the SAR of NMDA receptor antagonists. These modifications can include:
Conformational Restriction: Introducing double bonds or cyclopropyl (B3062369) groups into the pentyl chain can restrict the molecule's conformation. This can lead to increased affinity and selectivity for the receptor by locking the molecule into a more bioactive conformation.
Chain Length Modification: Synthesizing homologs with shorter or longer chains between the amino acid and phosphonate (B1237965) groups helps to probe the optimal distance for receptor binding.
Substitution on the Carbon Chain: Introducing substituents on the backbone can provide insights into the steric and electronic requirements of the binding pocket.
Bioisosteric Replacement: Replacing the phosphonate or carboxylate groups with other acidic moieties can influence the compound's potency, selectivity, and pharmacokinetic properties.
The synthesis of these analogs often requires the development of novel synthetic pathways or the adaptation of existing ones to accommodate the desired structural modifications.
| Modification Type | Example of Analog | Research Purpose |
| Isotopic Labeling | [³H]-2-amino-5-phosphonopentanoate | Radioligand for receptor binding assays, metabolic studies. |
| Conformational Restriction | Cyclopropyl analogues of AP5 | Increase receptor affinity and selectivity, probe bioactive conformation. |
| Chain Length Modification | 2-amino-4-phosphonobutanoic acid (AP4) or 2-amino-6-phosphonohexanoic acid (AP6) | Determine optimal chain length for receptor interaction. |
| Bioisosteric Replacement | Tetrazole-containing analogs | Modulate potency, selectivity, and pharmacokinetic properties. |
Advanced Analytical Techniques for Purity and Structural Integrity Assessment of Research Compounds
Ensuring the purity and structural integrity of research-grade Lithium 2-amino-5-phosphonopentanoate is critical for the reliability and reproducibility of experimental results. A suite of advanced analytical techniques is employed to achieve this.
Chiral High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For phosphono amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and crown ether-based CSPs have shown excellent performance in separating the underivatized enantiomers. evitachem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS/MS is used to confirm the molecular weight of the compound and to identify and quantify any impurities. Specific methods have been developed for the analysis of phosphonic acids, which can be challenging due to their high polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are indispensable for confirming the chemical structure of 2-amino-5-phosphonopentanoate. These techniques provide detailed information about the connectivity of atoms and the chemical environment of the different nuclei in the molecule.
Other Spectroscopic and Chiroptical Techniques:
Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD): These techniques provide information about the stereochemistry of chiral molecules in solution and can be used as complementary methods for confirming the absolute configuration and determining enantiomeric excess.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light and is another method to assess the enantiomeric purity of a sample.
| Analytical Technique | Purpose | Key Information Obtained |
| Chiral HPLC | Determination of enantiomeric purity | Enantiomeric excess (ee), separation of D- and L-isomers. |
| LC-MS/MS | Identification and quantification of the compound and impurities | Molecular weight confirmation, purity assessment, trace impurity analysis. |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation and confirmation | Connectivity of atoms, chemical environment of nuclei, structural integrity. |
| Raman Optical Activity (ROA) / Vibrational Circular Dichroism (VCD) | Confirmation of absolute configuration and enantiomeric excess | Stereochemical information in solution. |
| Circular Dichroism (CD) | Assessment of enantiomeric purity | Differential absorption of circularly polarized light. |
Strategies for Scale-Up and Batch Consistency in Research Compound Production
Transitioning from a laboratory-scale synthesis to a larger-scale production of research-grade compounds presents several challenges. Strategies must be implemented to ensure that the process is scalable, safe, and yields a product with consistent quality across different batches.
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. nih.gov For the asymmetric synthesis of chiral compounds like 2-amino-5-phosphonopentanoate, PAT tools such as in-situ infrared (IR) spectroscopy and Raman spectroscopy can be used to monitor reaction progress, reagent consumption, and the formation of intermediates and byproducts in real-time. researchgate.net This allows for better control over the reaction conditions, leading to improved yield, purity, and consistency.
Robust Process Development: The synthetic route must be optimized for scale-up. This includes:
Reagent Selection: Choosing reagents that are less hazardous, more cost-effective, and readily available in larger quantities.
Solvent Selection: Optimizing solvent systems for efficient reactions, product isolation, and purification, while also considering safety and environmental impact.
Purification Methods: Developing scalable and efficient purification methods, such as crystallization, to isolate the final product with high purity.
Thermal Safety Assessment: Conducting studies to understand the thermal hazards associated with the process to ensure safe operation on a larger scale.
Quality Control and Batch Release: Strict quality control measures are essential to ensure batch-to-batch consistency. This involves:
Setting Specifications: Establishing clear specifications for the starting materials, intermediates, and the final product, including identity, purity, enantiomeric excess, and residual solvent levels.
Comprehensive Analysis: Utilizing the analytical techniques described in section 2.3 to test each batch against the established specifications.
Batch Manufacturing Records (BMRs): Maintaining detailed BMRs for each batch to document every step of the manufacturing process, ensuring traceability and facilitating investigation in case of any deviation.
By implementing these strategies, the production of research-grade this compound can be scaled up effectively, providing researchers with a reliable and consistent supply of this important pharmacological tool.
Elucidating Molecular and Sub Molecular Interactions of Lithium 2 Amino 5 Phosphonopentanoate
Quantitative Receptor Binding Kinetics and Thermodynamics for NMDA Receptor Complexes
The interaction of 2-amino-5-phosphonopentanoate with NMDA receptors is characterized by its competitive nature at the glutamate (B1630785) binding site. This interaction has been quantified through various kinetic and thermodynamic studies.
The affinity of D-2-amino-5-phosphonopentanoate for the NMDA receptor is well-documented, with a dissociation constant (Kd) reported to be approximately 1.4 μM. medchemexpress.comapexbt.com This value indicates a high affinity for the receptor. Kinetic studies have been conducted to determine the association (kon) and dissociation (koff) rate constants, which provide a more dynamic picture of the ligand-receptor interaction.
Studies using rapid solution exchange techniques on cultured hippocampal neurons have allowed for the measurement of these kinetic parameters. The dissociation of D-AP5 from the NMDA receptor is a rate-limiting step in the activation of the receptor by agonists in its presence. nih.gov While specific numerical values for kon and koff can vary depending on the experimental conditions and the specific NMDA receptor subunit composition, the available data consistently point to a rapid association and a relatively slower dissociation, consistent with its potent antagonist activity. physiology.org
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 1.4 μM | Competitive Binding Assay | medchemexpress.comapexbt.com |
D-2-amino-5-phosphonopentanoate acts as a competitive antagonist by directly competing with the endogenous agonist, glutamate, for the same binding site on the NMDA receptor. nih.govtocris.comhellobio.com This binding site is located on the GluN2 subunits of the receptor complex. researchgate.net
Crystal structure analysis of the GluN1/GluN2A ligand-binding domain (LBD) complexed with D-AP5 has provided detailed insights into the molecular interactions. nih.govyoutube.com The binding of D-AP5 to the glutamate-binding pocket on the GluN2A subunit stabilizes an "open" conformation of the LBD, which is incompatible with channel activation. nih.gov This is in contrast to the binding of glutamate, which promotes a "closed" conformation of the LBD, a necessary step for ion channel opening.
The molecular interactions involve several key amino acid residues within the GluN2A binding pocket. The α-carboxylate and α-amino groups of D-AP5 form polar interactions with residues in the upper lobe of the binding domain, while the phosphonate (B1237965) group interacts with residues in the lower lobe. youtube.com Specifically, modeling studies of the NR2B subunit suggest that the α-acid residue and the amino group of D-AP5 interact with the same amino acids that bind glutamate, while the distal phosphonic group forms a salt bridge with lysine (B10760008) residues (K485 and K488 in one model). researchgate.net This direct competition for critical binding residues prevents glutamate from docking and initiating the conformational changes required for receptor activation.
Investigations into NMDA Receptor Subunit Selectivity and Allosteric Modulation by 2-amino-5-phosphonopentanoate
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (A-D) and two GluN3 subunits (A-B), and the subunit composition determines the pharmacological and biophysical properties of the receptor.
D-2-amino-5-phosphonopentanoate primarily exerts its antagonistic effect by binding to the glutamate-binding site on the GluN2 subunits. researchgate.net Research has shown that D-AP5 exhibits some degree of selectivity for different GluN2 subunits. While it is a potent antagonist at both GluN2A- and GluN2B-containing receptors, some studies suggest a slightly higher affinity for GluN2A over GluN2B. nih.govpnas.org However, this selectivity is not as pronounced as that of other subunit-specific antagonists.
The binding pocket geometry of GluN2A and GluN2B subunits shows subtle differences, which likely accounts for the observed variations in antagonist affinity. nih.gov Molecular modeling and mutagenesis studies have identified specific amino acid residues within the GluN2B subunit that are critical for D-AP5 binding. researchgate.net
D-AP5 does not bind to the glycine-binding site on the GluN1 subunit. researchgate.net There is limited information available regarding the direct interaction of D-AP5 with GluN3-containing NMDA receptors, as these subunits are less common and have different functional properties.
| Subunit | Interaction | Effect | Reference |
|---|---|---|---|
| GluN2A | Competitive binding at glutamate site | Antagonism | nih.govpnas.org |
| GluN2B | Competitive binding at glutamate site | Antagonism | researchgate.netnih.gov |
| GluN1 | No direct binding at glycine (B1666218) site | N/A | researchgate.net |
| GluN3 | Largely uncharacterized | N/A |
As a competitive antagonist, D-2-amino-5-phosphonopentanoate prevents the opening of the NMDA receptor ion channel by blocking the initial binding of the agonist, glutamate. This directly impacts the channel's gating properties. By preventing agonist binding, D-AP5 effectively reduces the probability of the channel opening to zero in its presence. nih.gov
Post-Receptor Intracellular Signaling Cascades Affected by NMDA Receptor Antagonism
The influx of Ca2+ through the NMDA receptor ion channel is a critical trigger for a multitude of intracellular signaling cascades that are fundamental to synaptic plasticity and neuronal function. By blocking this Ca2+ influx, 2-amino-5-phosphonopentanoate significantly impacts these downstream pathways.
One of the most well-studied consequences of NMDA receptor antagonism by D-AP5 is the inhibition of long-term potentiation (LTP), a cellular model of learning and memory. nih.govresearchgate.net This inhibition is a direct result of blocking the Ca2+-dependent signaling pathways necessary for LTP induction.
Key signaling molecules and pathways affected by D-AP5-mediated NMDA receptor antagonism include:
Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) Pathway: The activation of the MAPK/ERK signaling cascade is often dependent on NMDA receptor-mediated Ca2+ influx. wikipedia.orgnih.govnih.gov Studies have shown that NMDA receptor antagonists can modulate ERK phosphorylation, although the effects can be complex and dependent on the specific neuronal population and experimental conditions. researchgate.net
cAMP Response Element-Binding Protein (CREB): CREB is a transcription factor that plays a crucial role in synaptic plasticity and neuronal survival. Its activation is often mediated by Ca2+-dependent kinases. NMDA receptor antagonists like D-AP5 can prevent the phosphorylation and activation of CREB by blocking the initial Ca2+ signal. nih.govfrontiersin.org
Protein Kinase A (PKA) and Protein Kinase C (PKC): While the activation of these kinases can be influenced by NMDA receptor signaling, some studies suggest that certain forms of LTP blocked by D-AP5 are independent of PKA and PKC activity, indicating the complexity of these signaling networks. researchgate.netresearchgate.net
By inhibiting these and other signaling pathways, 2-amino-5-phosphonopentanoate serves as a critical tool for dissecting the intricate molecular mechanisms that link synaptic activity to long-lasting changes in neuronal function.
Influence on Calcium-Dependent Kinase Activity and Phosphorylation Profiles
The 2-amino-5-phosphonopentanoate (AP5) component of the salt is a potent and selective antagonist of the NMDA receptor, competitively inhibiting the binding of the neurotransmitter glutamate. wikipedia.org This action is central to its influence on calcium-dependent signaling pathways. NMDA receptors are critical for synaptic plasticity, such as long-term potentiation (LTP), a cellular process underlying learning and memory. youtube.comnih.gov The activation of these receptors allows for a significant influx of calcium ions (Ca2+) into the postsynaptic neuron. mdpi.com
This rise in intracellular calcium is a crucial second messenger that triggers a cascade of downstream events, most notably the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). nih.gov CaMKII is a key enzyme that, once activated by calcium and its binding protein calmodulin, can autophosphorylate, leading to sustained activity even after the initial calcium signal has diminished. nih.govfrontiersin.org This prolonged kinase activity is essential for the induction of LTP. nih.gov
By blocking NMDA receptors, 2-amino-5-phosphonopentanoate prevents this critical, activity-dependent influx of calcium. nih.gov Consequently, the activation of CaMKII and other calcium-dependent kinases is significantly attenuated. youtube.com This blockade of kinase activation disrupts the subsequent phosphorylation of various substrate proteins that are necessary for strengthening synaptic connections. Research has consistently shown that the application of AP5 prevents the induction of NMDA receptor-dependent LTP in various brain regions, establishing the critical link between NMDA receptor activation, calcium influx, and downstream kinase-mediated phosphorylation. nih.govnih.govmdpi.com
The lithium ion component can also modulate intracellular calcium concentrations, albeit through different mechanisms. Lithium can affect the phosphatidylinositol signaling pathway, leading to a reduction in inositol (B14025) trisphosphate (IP3), a molecule that mediates calcium release from intracellular stores like the endoplasmic reticulum. nih.gov
| Molecular Target/Process | Action of AP5 | Consequence | Key Downstream Kinase Affected |
|---|---|---|---|
| NMDA Receptor | Competitive Antagonism | Blocks glutamate binding and channel opening | N/A |
| Postsynaptic Calcium (Ca2+) Influx | Inhibition | Prevents the rise in intracellular Ca2+ concentration required for LTP induction | CaMKII |
| CaMKII Activation | Prevention | Blocks the Ca2+/calmodulin-dependent activation and subsequent autophosphorylation | CaMKII |
| Long-Term Potentiation (LTP) | Inhibition | Prevents the strengthening of synaptic connections | PKA, MAP Kinase |
Alterations in Downstream Gene Expression and Protein Synthesis Pathways
The modulation of kinase activity and phosphorylation profiles by Lithium 2-amino-5-phosphonopentanoate directly impacts downstream nuclear signaling, leading to alterations in gene expression and protein synthesis. The signaling cascades initiated by NMDA receptor activation and subsequent calcium influx are known to culminate in the nucleus, influencing transcription factors and the expression of plasticity-related genes. nih.gov Blockade of NMDA receptors by the AP5 anion can inhibit the transcription of numerous genes that are typically induced during processes like LTP. nih.gov
Separately, the lithium cation has profound and well-documented effects on gene expression and protein synthesis, particularly through its interaction with the glycogen (B147801) synthase kinase 3 (GSK-3) pathway. nih.gov Lithium is a direct inhibitor of GSK-3β, an enzyme involved in a multitude of cellular processes, including the regulation of transcription factors and protein stability. researchgate.net
Research has shown that chronic lithium treatment significantly alters the expression of a wide array of genes. A key finding is its ability to upregulate the cytoprotective and anti-apoptotic protein Bcl-2. nih.govnih.gov Studies have demonstrated that long-term lithium exposure increases both mRNA and protein levels of Bcl-2 while suppressing the expression of pro-apoptotic genes like p53 and Bax. nih.gov This shift in the balance between pro- and anti-apoptotic factors is believed to be a cornerstone of lithium's neuroprotective effects. nih.govnih.gov In studies on individuals with bipolar disorder, those who respond to lithium treatment show a measurable upregulation of genes that protect against programmed cell death (apoptosis), including BCL2, and a downregulation of genes that promote it, such as BAD and BAK1. eurekalert.orgsciencedaily.com
Furthermore, lithium's influence extends to protein stability. For instance, lithium has been shown to increase the cellular content of glycogen synthase not by altering its mRNA levels, but by modifying its degradation through the proteasome-regulated proteolytic pathway. nih.gov
| Gene/Protein Target | Effect of Lithium | Functional Consequence | Associated Pathway |
|---|---|---|---|
| Bcl-2 | Upregulation (mRNA and protein) | Promotes cell survival, anti-apoptotic | Apoptosis Regulation |
| p53 | Downregulation (mRNA and protein) | Reduces pro-apoptotic signaling | Apoptosis Regulation |
| Bax | Downregulation (mRNA and protein) | Reduces pro-apoptotic signaling | Apoptosis Regulation |
| Glycogen Synthase | Increased protein content | Increased enzyme stability via reduced proteasomal degradation | GSK-3 Inhibition |
| GSK-3β | Inhibition | Modulation of numerous downstream signaling cascades | Direct Enzyme Inhibition |
Cellular and Electrophysiological Research Models Employing Lithium 2 Amino 5 Phosphonopentanoate
In Vitro Studies on Synaptic Transmission and Plasticity
In vitro preparations, particularly brain slices, offer a controlled environment to study the fundamental mechanisms of synaptic communication. In this context, Lithium 2-amino-5-phosphonopentanoate is widely used to isolate and understand the contribution of NMDA receptors to synaptic transmission and the long-lasting changes in synaptic strength known as plasticity.
Long-term potentiation (LTP) and long-term depression (LTD) are widely considered the cellular correlates of learning and memory, representing a persistent strengthening and weakening of synapses, respectively. The induction of many forms of LTP and LTD is critically dependent on the activation of NMDA receptors.
Research utilizing hippocampal brain slices has consistently demonstrated that the application of D-AP5, the D-isomer of 2-amino-5-phosphonopentanoate, effectively blocks the induction of NMDA receptor-dependent LTP. nih.gov High-frequency stimulation of presynaptic pathways, a standard protocol for inducing LTP, fails to produce a lasting enhancement of synaptic strength in the presence of D-AP5. This blockade confirms the necessity of NMDA receptor activation—and the subsequent calcium influx—for the initiation of the molecular cascades that lead to LTP.
Similarly, NMDA receptor-dependent LTD, which is typically induced by prolonged low-frequency stimulation, is also prevented by the application of D-AP5. The blockade of both LTP and LTD by this compound underscores the central role of the NMDA receptor as a bidirectional modulator of synaptic efficacy. By inhibiting NMDA receptor function, this compound allows researchers to confirm the NMDA-dependence of the observed plasticity and to investigate alternative, non-NMDA receptor-mediated forms of synaptic modification.
| Plasticity Type | Induction Protocol | Effect of this compound (D-AP5) | Key Implication |
|---|---|---|---|
| NMDA Receptor-Dependent LTP | High-Frequency Stimulation (HFS) | Induction is blocked | Confirms the necessity of NMDA receptor activation for this form of synaptic strengthening. |
| NMDA Receptor-Dependent LTD | Low-Frequency Stimulation (LFS) | Induction is blocked | Demonstrates the requirement of NMDA receptors for this form of synaptic weakening. |
At the level of individual synaptic events, neurotransmission is studied by recording excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs). This compound is a standard tool for dissecting the components of excitatory transmission.
Research on Neuro-Glia Interactions and Glial Cell Responsiveness to NMDA Receptor Blockade
The traditional view of synaptic transmission focusing solely on neurons has expanded to include glial cells, particularly astrocytes, which are now understood to play an active role in synaptic function—a concept known as the "tripartite synapse." Emerging research has revealed that glial cells, including astrocytes and oligodendrocytes, also express functional NMDA receptors. nih.govresearchgate.net
Studies on co-cultures of neurons and glia, as well as on acutely isolated glial cells, have utilized D-AP5 to investigate the functional relevance of these glial NMDA receptors. Application of glutamate (B1630785) or NMDA to astrocytes can evoke inward currents and calcium responses. nih.govnih.gov Research has shown that these responses can be diminished or blocked by D-AP5, confirming that they are mediated by NMDA receptors. nih.gov For example, in cortical astrocytes, glutamate application triggers a current with a component that is sensitive to D-AP5. nih.govresearchgate.net Similarly, in oligodendrocytes, ischemia-evoked inward currents are partially suppressed by D-AP5, suggesting that NMDA receptor activation contributes to glial response under pathological conditions. nih.gov
These findings indicate that neuron-to-glia signaling can be mediated by NMDA receptors and that this pathway is susceptible to blockade by compounds like this compound. This line of research is critical for understanding how glial cells respond to and modulate the neuronal environment and their potential role in both physiological and disease states.
| Glial Cell Type | Experimental Observation | Effect of D-AP5 | Reference Finding |
|---|---|---|---|
| Cortical Astrocytes | Glutamate application induces an inward current. | Partially blocks the glutamate-evoked current. nih.govresearchgate.net | Demonstrates functional NMDA receptors on astrocytes involved in neuron-glia signaling. nih.gov |
| Oligodendrocytes | Ischemia-like conditions evoke an inward current. | Suppresses a component of the ischemia-evoked current. nih.gov | Suggests a role for oligodendrocyte NMDA receptors in the response to injury. nih.gov |
| Oligodendrocyte Precursors | NMDA application induces an inward current. | Inhibits the NMDA-evoked current. nih.gov | Confirms the presence of functional NMDA receptors on precursor cells. nih.gov |
Use in Patch-Clamp Electrophysiology to Characterize Ion Channel Dynamics and Receptor Function
Patch-clamp electrophysiology is a high-resolution technique that allows researchers to record the ionic currents flowing through single ion channels or across the entire membrane of a cell. This method is the gold standard for studying the properties of receptors and ion channels.
In this context, this compound (as D-AP5) is an indispensable tool for characterizing NMDA receptor function. By applying D-AP5 during patch-clamp recordings, electrophysiologists can:
Confirm the identity of NMDA receptor-mediated currents: The abolition or significant reduction of a current in the presence of D-AP5 is strong evidence that the current is carried by NMDA receptors.
Study the biophysical properties of other channels: By blocking NMDA receptors, the activity of other ion channels, such as voltage-gated calcium channels or AMPA receptors, can be studied in isolation without the confounding influence of NMDA receptor activation.
Investigate receptor subunit composition: The specific concentration of D-AP5 required to block a current can provide clues about the subunit composition of the NMDA receptors present, as different subunit combinations can have varying affinities for antagonists.
The use of D-AP5 in patch-clamp experiments has been fundamental to our understanding of the voltage-dependent magnesium block, the ionic permeability, and the gating kinetics of the NMDA receptor channel, providing a detailed picture of its dynamic function at the molecular level.
In Vivo Neurobiological Research Applications of Lithium 2 Amino 5 Phosphonopentanoate
Investigation of Cognitive Processes in Animal Models
The blockade of NMDA receptors by 2-amino-5-phosphonopentanoate (AP5) provides a powerful method to probe the molecular underpinnings of cognitive functions such as learning and memory in animal subjects.
Research utilizing the D-isomer, D-2-amino-5-phosphonopentanoate (D-AP5), has firmly established the critical role of NMDA receptor activation in spatial learning and memory. Studies in rodent models have demonstrated that the administration of D-AP5 impairs the ability to acquire and consolidate spatial information.
A series of landmark experiments investigated the effects of chronic intracerebroventricular infusion of D-AP5 in rats tasked with learning the location of a hidden platform in a water maze. The results showed a linear dose-dependent impairment in spatial learning, which was highly correlated with the drug's corresponding impairment of hippocampal long-term potentiation (LTP) in vivo. nih.govsemanticscholar.orgresearchgate.neted.ac.uk This suggests that the activation of NMDA receptors is a necessary component for these forms of learning. nih.govsemanticscholar.org The performance of rats with D-AP5 concentrations sufficient to completely block hippocampal LTP was statistically indistinguishable from that of rats with bilateral hippocampal lesions, underscoring the pivotal role of NMDA receptor-dependent plasticity in this brain region for spatial memory. nih.gov
Further studies have confirmed that local microinfusion of AP5 directly into the hippocampus is sufficient to impair spatial learning. researchgate.net The antagonist's effects appear to be selective to learning processes, as control studies indicated that the observed impairments are not likely secondary to motor disturbances. nih.gov These findings collectively support the hypothesis that NMDA receptor-mediated synaptic plasticity is a fundamental mechanism for the encoding of spatial memories.
| Animal Model | Paradigm | Compound | Key Finding | Reference |
|---|---|---|---|---|
| Rat | Morris Water Maze | D-AP5 | Dose-dependent impairment of spatial learning. | nih.govresearchgate.net |
| Rat | Morris Water Maze | D-AP5 | Impairment of spatial learning correlated with inhibition of hippocampal LTP. | nih.govsemanticscholar.orged.ac.uk |
| Rat | Radial Arm Maze | AP5 | Impairment of spatial memory. | semanticscholar.org |
The role of NMDA receptors extends to emotional learning, particularly fear conditioning and the subsequent extinction of learned fear. Fear extinction is an active learning process that results in the inhibition of a previously conditioned fear response. Research indicates that NMDA receptor antagonism can interfere with this process.
In animal models of Pavlovian fear conditioning, where a neutral stimulus is paired with an aversive one, the subsequent repeated presentation of the conditioned stimulus alone leads to a reduction in the fear response, a phenomenon known as extinction. nih.gov Studies have shown that the administration of AP5 can impair the extinction of conditioned fear. For instance, intra-medial prefrontal cortex (mPFC) infusion of AP5 before extinction training impairs the extinction of amphetamine-conditioned place preference. nih.gov
| Animal Model | Paradigm | Brain Region | Compound | Key Finding | Reference |
|---|---|---|---|---|---|
| Rodent | Pavlovian Fear Conditioning | Medial Prefrontal Cortex (mPFC) | AP5 | Impairs extinction of conditioned place preference. | nih.gov |
| Rat | Contextual Fear Conditioning | Basolateral Amygdala (BLA) | DL-APV | Impairs learning of extinction, but not relearning. | nih.gov |
| Rodent | Auditory Fear Conditioning | Hippocampus | APV | Blocks acquisition of context conditioning. | semanticscholar.org |
Analysis of Neural Circuit Function and Connectivity using Pharmacological Interventions
Pharmacological blockade of NMDA receptors with antagonists like AP5 is a valuable strategy for dissecting the function of specific neural circuits and understanding how NMDA receptor-dependent plasticity contributes to network-level phenomena.
While specific studies employing functional magnetic resonance imaging (fMRI) or positron emission tomography (PET) with Lithium 2-amino-5-phosphonopentanoate were not prominently found in the reviewed literature, the broader field of neuroimaging has been used to study the effects of NMDA receptor modulation. These techniques allow for non-invasive, whole-brain analysis of changes in brain activity and connectivity following pharmacological intervention. For example, fMRI can detect changes in blood-oxygen-level-dependent (BOLD) signals, reflecting altered neural activity in response to NMDA receptor antagonists. Such studies are critical for bridging the gap between cellular mechanisms and systems-level brain function. Future research combining fMRI or PET with the administration of NMDA antagonists like AP5 could provide valuable insights into the large-scale network effects of modulating glutamatergic neurotransmission, particularly in circuits implicated in learning, memory, and psychiatric disorders.
In vivo electrophysiological recording allows for the direct measurement of the activity of single neurons or neuronal populations in deep brain structures. nih.govclinicaltrials.gov The application of AP5 during such recordings has been crucial for confirming the role of NMDA receptors in synaptic plasticity in the intact brain.
Studies have shown that NMDA receptor antagonism with AP5 blocks the induction of LTP in the hippocampus, a key cellular mechanism thought to underlie learning and memory. riken.jp Early in vivo experiments demonstrated that high-frequency stimulation of hippocampal pathways, which normally induces LTP, fails to do so in the presence of AP5. riken.jp This provides direct evidence that the activation of NMDA receptors is a necessary step for this form of synaptic strengthening. These electrophysiological findings in vivo provide a direct cellular correlate to the behavioral impairments observed in spatial learning tasks following AP5 administration. nih.govresearchgate.net
Studies on Neurodevelopmental Processes and Critical Period Plasticity
NMDA receptors are known to play a pivotal role in the development of the central nervous system, including the activity-dependent refinement of neural circuits during specific "critical periods". nih.govmdpi.comnih.gov Critical periods are windows in early life when the brain is particularly sensitive to external stimuli, leading to profound and lasting changes in its organization and function. nih.govvu.nlfrontiersin.orgresearchgate.net
The use of NMDA receptor antagonists like AP5 has been instrumental in demonstrating the importance of NMDA receptor function for these developmental processes. For instance, research in the developing visual system of kittens showed that AP5 prevented the normal activity-dependent modifications that lead to the orientation selectivity of neurons in the visual cortex. nih.gov Similarly, in the developing rat superior colliculus, chronic treatment with NMDA receptor antagonists during the first two postnatal weeks interfered with the elimination of topographically incorrect retinal axon branches, thus preventing the formation of an ordered neural map. pnas.org These findings indicate that normal NMDA receptor function is crucial for the refinement and stabilization of synaptic connections during development.
More recent research has explored the molecular mechanisms underlying critical period plasticity, with studies showing that NMDA receptor activation is required for spike timing-dependent plasticity (STDP), a form of synaptic plasticity thought to be important for circuit refinement, in the developing barrel cortex of rats. mdpi.com The induction of LTP in this context was blocked by D-AP5, highlighting the ongoing importance of NMDA receptors in shaping neural circuits during early development. mdpi.com
Regulation of Neurotransmitter Release and Metabolism in Specific Brain Regions
The in vivo application of this compound is hypothesized to modulate neurotransmitter systems by combining the broad neuropharmacological actions of the lithium ion with the specific N-methyl-D-aspartate (NMDA) receptor antagonism of 2-amino-5-phosphonopentanoate. This dual mechanism would theoretically influence the release and metabolism of key neurotransmitters, including glutamate (B1630785), gamma-aminobutyric acid (GABA), and dopamine, in various brain regions.
Glutamatergic Neurotransmission:
Lithium is known to have complex effects on the glutamate system. Some studies suggest that at therapeutic concentrations, lithium can stimulate glutamate release. nih.gov Conversely, other research indicates that lithium can have a neuroprotective effect by modulating glutamatergic transmission and inhibiting NMDA receptor-mediated calcium influx, which can be excitotoxic. nih.govpnas.org
AP5, as a competitive antagonist of the NMDA receptor, directly inhibits the binding of glutamate to this receptor subtype. This action is known to impair spatial learning and long-term potentiation (LTP) in vivo, demonstrating its significant impact on glutamatergic signaling. nih.govresearchgate.net
The combination of these actions in this compound would likely result in a multifaceted regulation of glutamate pathways. The AP5 component would directly antagonize NMDA receptors, while the lithium component could modulate presynaptic glutamate release and downstream signaling cascades.
Table 1: Postulated Effects of this compound on Glutamatergic Neurotransmission
| Component | Action on Glutamate System | Brain Regions Implicated |
| Lithium | Modulates glutamate release; Inhibits NMDA receptor-mediated calcium influx. nih.govnih.govpnas.org | Cerebral Cortex, nih.gov Hippocampus pnas.org |
| 2-amino-5-phosphonopentanoate (AP5) | Competitive antagonist at the NMDA receptor. nih.govresearchgate.net | Hippocampus nih.govresearchgate.net |
| This compound (Hypothesized) | Dual modulation: NMDA receptor antagonism and regulation of presynaptic glutamate dynamics. | Likely to affect regions with high densities of NMDA receptors, such as the hippocampus and cerebral cortex. |
GABAergic Neurotransmission:
In vivo and in vitro studies have demonstrated that lithium can enhance GABAergic neurotransmission. nih.govaatbio.comnih.gov This is achieved through various mechanisms, including increasing GABA levels in the cerebrospinal fluid and mediating its release at the presynaptic level. aatbio.com Research has shown that lithium exposure can increase GABAergic synaptic activities in brain regions such as the hypothalamus. nih.govnih.gov
The influence of AP5 on the GABAergic system is less direct and is primarily a consequence of its modulation of the excitatory glutamatergic system, which often maintains a balance with inhibitory GABAergic tone.
Therefore, this compound could potentially enhance inhibitory neurotransmission by both directly augmenting GABAergic function through its lithium component and indirectly by dampening excitatory glutamatergic activity via its AP5 component.
Table 2: Postulated Effects of this compound on GABAergic Neurotransmission
| Component | Action on GABA System | Brain Regions Implicated |
| Lithium | Increases GABA release and neurotransmission. nih.govaatbio.comnih.gov | Hypothalamus, nih.govnih.gov Corpus Striatum, Prefrontal Cortex, Dentate Gyrus nih.gov |
| 2-amino-5-phosphonopentanoate (AP5) | Indirectly modulates GABAergic tone by reducing glutamatergic excitation. | Brain regions with significant glutamatergic-GABAergic interplay. |
| This compound (Hypothesized) | Potential for synergistic enhancement of inhibitory tone through direct GABAergic potentiation and indirect reduction of glutamatergic drive. | Widespread effects expected across the CNS. |
Dopaminergic Neurotransmission:
The effect of lithium on the dopaminergic system is complex, with studies suggesting it can inhibit this excitatory neurotransmitter. aatbio.com Chronic lithium treatment has been shown to affect presynaptic dopamine function and attenuate potassium-evoked dopamine release. nih.gov However, some research indicates that chronic lithium alone does not significantly alter the levels of dopamine or its metabolites in regions like the striatum or nucleus accumbens. nih.gov
The interaction of AP5 with the dopaminergic system is also largely indirect. By blocking NMDA receptors on dopamine neurons or on neurons that regulate dopaminergic activity, AP5 can influence dopamine release and metabolism.
The combined effect of this compound would likely involve a modulation of dopamine release and postsynaptic signaling, influenced by both the direct actions of lithium and the indirect consequences of NMDA receptor blockade.
Table 3: Postulated Effects of this compound on Dopaminergic Neurotransmission
| Component | Action on Dopamine System | Brain Regions Implicated |
| Lithium | Can inhibit dopamine release and neurotransmission. aatbio.comnih.gov | Striatum, Nucleus Accumbens nih.gov |
| 2-amino-5-phosphonopentanoate (AP5) | Indirectly modulates dopamine release and metabolism through NMDA receptor blockade. | Brain regions with significant glutamatergic-dopaminergic interactions. |
| This compound (Hypothesized) | Complex regulation of dopaminergic activity, potentially leading to a stabilization of dopamine neurotransmission. | Mesolimbic and nigrostriatal pathways. |
Advanced Methodological Approaches and Data Analysis in Lithium 2 Amino 5 Phosphonopentanoate Research
Integration with Optogenetic and Chemogenetic Techniques for Circuit Dissection
While 2-amino-5-phosphonopentanoate (AP5) is a powerful tool for globally blocking NMDA receptors, its integration with circuit-specific technologies like optogenetics and chemogenetics offers unparalleled precision in neuroscientific research. wikipedia.org These techniques allow researchers to control the activity of genetically defined populations of neurons with light (optogenetics) or specific inert molecules (chemogenetics).
By combining these methods with the application of AP5, researchers can dissect the specific contribution of NMDA receptors within distinct neural pathways. For instance, one could optogenetically stimulate a projection from the hippocampus to the prefrontal cortex while applying AP5 to determine if the synaptic transmission and plasticity in that specific circuit are NMDA receptor-dependent. This approach helps to attribute circuit-level functions to the molecular action of NMDA receptors, moving beyond simple pharmacological blockade.
Table 6.1: Conceptual Framework for Integrating AP5 with Circuit-Dissection Techniques
| Technique | Action | Combined with AP5 | Research Question Addressed |
|---|---|---|---|
| Optogenetics | Light-activated channels (e.g., Channelrhodopsin) are expressed in specific neurons to enable precise temporal control of their firing. | AP5 is perfused while optogenetically stimulating the targeted neurons and recording from downstream cells. | Is the synaptic transmission or plasticity at this specific, identified synapse dependent on NMDA receptor activation? |
| Chemogenetics | Engineered receptors (e.g., DREADDs) are expressed in specific neurons, allowing them to be activated or inhibited by a designer drug. | The designer drug is administered to modulate a specific circuit, and AP5 is co-applied to observe changes in the behavioral or physiological output. | What is the role of NMDA receptors in the behavioral outcomes driven by the activation or inhibition of this particular neural circuit? |
High-Throughput Screening and Lead Discovery Methodologies for Related Compounds
High-throughput screening (HTS) methodologies are crucial for the discovery of new chemical entities that modulate NMDA receptor activity, using compounds like 2-amino-5-phosphonopentanoate as a reference. sbpdiscovery.org HTS allows for the rapid testing of vast libraries of small molecules to identify "hits" that interact with a biological target. sbpdiscovery.org For NMDA receptors, these assays are often designed to identify new antagonists or modulators.
Lead discovery for related compounds typically involves several types of HTS assays:
Radioligand Binding Assays: These assays measure the ability of test compounds to displace a radiolabeled ligand (such as [3H]-L-glutamate or a labeled antagonist) from the NMDA receptor. nih.gov A reduction in radioactivity bound to the receptor indicates that the test compound is competing for the same binding site.
Functional Assays: These are often cell-based and measure a functional output of receptor activation, such as changes in intracellular calcium concentration using fluorescent dyes. A compound that prevents a glutamate-induced calcium influx would be identified as an antagonist.
Following a primary screen, "hit" compounds undergo further testing to confirm their activity and determine their potency and selectivity. This process can lead to the identification of novel lead compounds for drug development, potentially with improved properties over existing antagonists like AP5. nih.gov For example, research has focused on synthesizing and evaluating analogues, such as cyclopropyl (B3062369) derivatives of AP5, to explore structure-activity relationships. nih.gov
Computational Approaches: Molecular Docking, Dynamics Simulations, and QSAR for Ligand Design
Computational chemistry provides powerful tools for understanding how ligands like 2-amino-5-phosphonopentanoate interact with the NMDA receptor and for designing novel, more effective antagonists. tandfonline.commdpi.com These in silico methods can predict the activity of potential drugs before they are synthesized, saving significant time and resources. tandfonline.comresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Using high-resolution crystal structures of the NMDA receptor's ligand-binding domain, researchers can dock virtual compounds, including analogues of AP5, into the glutamate (B1630785) binding site. mdpi.comyoutube.com These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. youtube.com For instance, crystallographic studies reveal that the phosphonate (B1237965) group of D-AP5 pushes and rearranges amino acid residues in the binding pocket. youtube.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-receptor complex and the conformational changes the receptor undergoes upon binding. This can reveal the dynamic nature of the interaction, which is not apparent from static crystal structures.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a regression-based method that correlates the chemical structures of a series of compounds with their biological activities. tandfonline.comresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known NMDA antagonists, a mathematical model is developed to predict the activity of new, unsynthesized molecules. tandfonline.com This approach is invaluable for rational drug design and lead optimization. nih.govbmc-rm.org
Table 6.2: Key Computational Techniques in NMDA Receptor Antagonist Design
| Technique | Purpose | Application for AP5-related Research |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a receptor's active site. | Visualizing how AP5 and its analogues fit into the NMDA receptor's glutamate binding site to guide the design of new derivatives with enhanced binding. mdpi.comyoutube.com |
| Molecular Dynamics | Simulates the motion of the ligand-receptor complex over time. | Assessing the stability of the predicted binding pose of an antagonist and understanding the dynamic conformational changes induced in the receptor. |
| QSAR | Develops predictive models relating chemical structure to biological activity. | Predicting the antagonist potency of novel AP5 analogues before their chemical synthesis, based on calculated molecular properties. tandfonline.comresearchgate.net |
Omics-Based Methodologies (e.g., transcriptomics, proteomics) for Global Biological Impact Assessment
Omics technologies offer a holistic view of the biological impact of NMDA receptor blockade by Lithium 2-amino-5-phosphonopentanoate. Instead of focusing on a single protein or pathway, these methods assess global changes in gene expression (transcriptomics) or protein levels (proteomics), providing a comprehensive signature of the compound's cellular effects.
Transcriptomics: Using techniques like RNA sequencing (RNA-Seq) or microarrays, researchers can quantify the expression levels of thousands of genes simultaneously in cells or tissues treated with AP5. This can reveal entire networks of genes whose expression is altered by NMDA receptor antagonism. Given the role of NMDA receptors in synaptic plasticity, one would expect to see changes in the transcription of activity-dependent genes, such as immediate early genes (e.g., c-Fos) and genes encoding synaptic proteins. researchgate.net Studies on lithium, the cation in the subject compound, have also utilized transcriptomics to identify molecular signatures associated with treatment response in bipolar disorder, highlighting its effects on immune-related functions. nih.gov
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins from a biological sample. Applying this technique to systems treated with AP5 would allow for the assessment of changes in the proteome. This could include alterations in the levels of receptor subunits, scaffolding proteins, signaling enzymes, and cytoskeletal components that are downstream of NMDA receptor activity. This approach provides a direct measure of the molecules that carry out most cellular functions, complementing transcriptomic data. For example, proteomics can reveal post-translational modifications that are altered by NMDA receptor blockade but are not visible at the transcript level.
The integration of these omics datasets can provide a multi-layered understanding of the molecular mechanisms underlying the physiological effects of this compound, identifying novel pathways and potential biomarkers. nih.govyoutube.com
Theoretical Implications, Unexplored Avenues, and Future Directions in Lithium 2 Amino 5 Phosphonopentanoate Research
Contributions to the Fundamental Understanding of NMDA Receptor Physiology
Lithium 2-amino-5-phosphonopentanoate, by delivering the active D-2-amino-5-phosphonopentanoate (D-AP5) anion, has been instrumental in dissecting the physiological role of the NMDA receptor. The discovery and application of D-AP5 in the early 1980s represented a major breakthrough in neuroscience. nih.gov
Mechanism of Action: D-AP5 is a selective NMDA receptor antagonist that acts by competitively inhibiting the binding of the neurotransmitter glutamate (B1630785) to the GluN2 subunit of the receptor. wikipedia.orgnih.govnih.govtocris.com This competitive antagonism was a crucial finding, allowing for the specific isolation of NMDA receptor-mediated currents and functions from those mediated by other ionotropic glutamate receptors, such as AMPA and kainate receptors. wikipedia.orgnih.gov Crystal structures of the NMDA receptor ligand-binding domain in complex with D-AP5 have provided a detailed view of this competitive antagonism, revealing the specific conformational changes that prevent receptor activation. nih.gov
Role in Synaptic Plasticity: Perhaps the most significant contribution of D-AP5 was in establishing the essential role of NMDA receptors in the induction of long-term potentiation (LTP), a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. nih.govresearchgate.net Seminal studies demonstrated that application of D-AP5 could prevent the induction of LTP in the hippocampus without affecting baseline synaptic transmission. nih.govnih.gov This pharmacological blockade provided definitive evidence that the activation of NMDA receptors was a necessary trigger for this critical form of synaptic plasticity. nih.govyoutube.com
Voltage-Dependent Block and Coincidence Detection: The use of D-AP5 helped to functionally contextualize the unique properties of the NMDA receptor. While not directly affecting the magnesium (Mg²⁺) block, its ability to isolate NMDA receptor currents allowed for a clearer understanding of how the receptor functions as a "coincidence detector." This property requires both presynaptic glutamate release (which D-AP5 blocks) and postsynaptic depolarization (to relieve the Mg²⁺ block) for the channel to open and allow calcium influx.
The selective action of D-AP5 provided researchers with an unprecedented tool to probe the receptor's function, cementing the NMDA receptor's central role in synaptic physiology long before the advent of advanced genetic techniques. nih.govnih.gov
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C₅H₁₂NO₅P | wikipedia.org |
| Molar Mass | 197.13 g/mol | wikipedia.org |
| Target Receptor | N-methyl-D-aspartate (NMDA) Receptor | wikipedia.orgtocris.com |
| Mechanism | Competitive antagonist at the glutamate binding site | wikipedia.orgnih.gov |
| Primary Use in Research | Inhibition of NMDA-dependent synaptic plasticity (e.g., LTP) | tocris.com |
Elucidation of Novel Neurobiological Mechanisms and Pathways Regulated by NMDA Receptor Activity
The application of this compound has been crucial for uncovering the involvement of NMDA receptors in a wide array of neurobiological processes, extending far beyond the initial discovery of its role in LTP.
Learning and Memory: Building on the LTP findings, in vivo studies using D-AP5 were critical in linking the cellular mechanism of synaptic plasticity to complex behaviors. Experiments showed that chronic infusion of D-AP5 into the ventricles of rats selectively impaired spatial learning in tasks like the Morris water maze, a behavior known to be dependent on the hippocampus. researchgate.netresearchgate.net This provided strong evidence that the activation of NMDA receptors is necessary for certain forms of learning. researchgate.net
Synaptic Development and Maturation: D-AP5 has been used to demonstrate the role of NMDA receptors in the development and refinement of neural circuits. For instance, its application can block the conversion of "silent synapses"—which contain NMDA receptors but lack functional AMPA receptors—into active synapses, a key step in synaptic maturation. wikipedia.org Furthermore, research has shown that NMDA receptor activity, which can be blocked by D-AP5, is vital for the proper formation of topographical maps in the developing visual system. nih.gov
Pathological Processes: The compound has also been an invaluable tool in studying the darker side of NMDA receptor activity: excitotoxicity. Excitotoxicity is a pathological process where excessive or prolonged receptor activation leads to a massive influx of calcium, triggering cascades that result in neuronal damage and death. mdpi.com This mechanism is implicated in neurodegenerative diseases like Alzheimer's, as well as in damage from stroke and traumatic brain injury. nih.govfrontiersin.orgstressmarq.com By blocking NMDA receptors with D-AP5, researchers can investigate the specific contribution of these receptors to excitotoxic cell death and explore potential neuroprotective strategies. stressmarq.com
Other Neurological Functions: Research using D-AP5 has implicated NMDA receptors in a variety of other functions, including classical conditioning, pain perception, and epilepsy. nih.govwikipedia.org For example, D-AP5 can block the cellular analog of classical conditioning in invertebrate models and has been shown to inhibit certain neuronal responses in the motor cortex associated with conditioned reflexes. wikipedia.orgnih.gov
Development of Next-Generation Research Probes and Pharmacological Tools
While D-AP5 was a revolutionary tool, its broad action of blocking nearly all NMDA receptor activity highlighted its limitations for therapeutic use and spurred the development of more sophisticated pharmacological probes. nih.govnih.gov
Driving the Need for Subunit Selectivity: A major challenge with global NMDA receptor antagonists like D-AP5 is that they block receptors needed for normal physiological brain function, leading to significant side effects. nih.gov This realization drove the field to search for compounds with greater specificity. The NMDA receptor is not a single entity but a complex assembled from different subunits (e.g., GluN1, GluN2A-D, GluN3A-B), with the subunit composition determining the receptor's functional and pharmacological properties. portlandpress.comscispace.com The foundational knowledge gained from using D-AP5 underscored the need for next-generation tools that could selectively target specific subunits (e.g., GluN2B-selective antagonists) to modulate receptor function more precisely and with fewer adverse effects. nih.govnih.gov
A Structural Template for Antagonist Design: D-AP5 has served as a reference compound for understanding competitive antagonism. Structural biology studies that have resolved the crystal structure of the GluN2A ligand-binding domain with D-AP5 bound have provided a blueprint for how competitive antagonists interact with the receptor. nih.gov This structural information is invaluable for the rational design of new molecules that may offer higher potency, greater subtype selectivity, or improved pharmacokinetic properties.
Benchmarking New Compounds: As a well-characterized, potent, and selective antagonist, D-AP5 remains a gold-standard research tool. nih.govtocris.com It is frequently used as a benchmark against which new potential NMDA receptor modulators are compared. Its reliable ability to block NMDA receptor-dependent LTP, for example, provides a robust assay for confirming the mechanism of action of novel antagonists. nih.gov The extensive use of D-AP5 has thus provided the essential framework for validating the tools that have followed. nih.gov
Identification of Key Unanswered Questions and Methodological Challenges in Neuropharmacology
The extensive research conducted with D-AP5 and subsequent NMDA receptor modulators has not only answered many questions but has also brought key challenges and unexplored avenues in neuropharmacology into sharp focus.
The Therapeutic Window Challenge: A primary unanswered question is how to therapeutically inhibit the pathological overactivation of NMDA receptors (excitotoxicity) without disrupting their essential roles in synaptic plasticity and normal neurotransmission. nih.govscispace.com The severe side effects observed with non-selective antagonists in clinical trials highlight this dilemma. nih.gov Future research must focus on developing modulators that can selectively target receptors involved in pathological states, perhaps by targeting extrasynaptic receptors or specific signaling cascades. mdpi.com
Complexity of Receptor Diversity: The pharmacological diversity of NMDA receptors is a major methodological challenge. Receptors can be di-heteromers (e.g., GluN1/GluN2A) or tri-heteromers (e.g., GluN1/GluN2A/GluN2B), and each combination has distinct properties. nih.govnih.gov Developing drugs that can selectively target these specific assemblies in the brain is a formidable task but is likely necessary for achieving therapeutic precision. nih.gov
Translational Hurdles: There is a significant gap between promising preclinical results and successful clinical applications for NMDA receptor antagonists. nih.gov This may be due to the complexity of human neurological disorders, which are often not fully replicated in animal models, as well as challenges with drug delivery to the CNS, bioavailability, and off-target effects. nih.govdatainsightsmarket.com
Unexplored Avenues: Future research directions include exploring allosteric modulators that fine-tune receptor activity rather than blocking it outright, and developing agents that target the downstream signaling pathways activated by NMDA receptors. nih.govnih.gov Another avenue is the investigation of how epigenetic factors and RNA-binding proteins regulate NMDA receptor expression and function, which could offer novel points for therapeutic intervention. nih.gov Furthermore, the role of presynaptic NMDA receptors is less understood and represents an area for future exploration. mdpi.com Overcoming these challenges will be key to unlocking the full therapeutic potential of modulating the NMDA receptor system.
Q & A
Q. What is the mechanistic role of lithium 2-amino-5-phosphonopentanoate (AP5) in NMDA receptor antagonism?
AP5 competitively inhibits NMDA receptors by binding to the glutamate recognition site, blocking Ca²⁺ influx and downstream signaling. This is critical for studying synaptic plasticity (e.g., LTP/LTD). Standard protocols involve bath application at 20–100 µM in vitro, validated by paired electrophysiology (e.g., blockade of NMDA-induced currents) and calcium imaging .
Q. How should AP5 be applied in studies of long-term potentiation (LTP)?
AP5 is used during LTP induction to test NMDA receptor dependence. For example:
Q. What are standard solubility and stability protocols for AP5 in physiological buffers?
AP5 is water-soluble (≥10 mM stock in distilled H₂O). For in vitro use:
- Adjust pH to 7.4 with NaOH.
- Store aliquots at −20°C; avoid freeze-thaw cycles >3×.
- Validate stability via HPLC (retention time: 4.2 min, C18 column) .
Advanced Research Questions
Q. How do contradictory findings on AP5 efficacy in dendritic plasticity studies arise, and how can they be resolved?
Discrepancies in dendritic complexity changes (e.g., Xenopus tectal neurons vs. mammalian cortical cultures) often stem from:
- Model differences : Developmental stages or species-specific NMDA subunit expression (e.g., GluN2A/B ratios) .
- Experimental design : AP5 concentration (e.g., 20 µM vs. 100 µM) and exposure duration (acute vs. chronic).
- Resolution : Perform dose-response curves (IC₅₀ ~40 µM for NMDA-mediated Ca²⁺ influx ) and use subunit-specific antagonists (e.g., Ro 25-6981 for GluN2B) to isolate contributions .
Q. What methodological considerations apply when combining AP5 with other receptor antagonists (e.g., GABAₐ or AMPA blockers)?
Cross-talk between NMDA and GABAergic/AMPA systems requires:
- Pharmacological isolation : Use TTX (0.5 µM) to block action potentials, CNQX (10 µM) for AMPA, and bicuculline (20 µM) for GABAₐ.
- Order of application : Pre-incubate AP5 before adding other antagonists to avoid confounding effects .
- Validation : Confirm specificity via rescue experiments (e.g., NMDA co-application reverses AP5 blockade) .
Q. How can AP5 be used to investigate NMDA-dependent apoptosis in ischemia models?
In oxygen-glucose deprivation (OGD) models:
- Apply 50 µM AP5 during OGD to block NMDA-mediated excitotoxicity.
- Post-OGD, quantify apoptosis markers (e.g., caspase-3 activation) vs. necrosis (LDH release).
- Key finding : AP5 reduces caspase-3 activity by >60% in cortical neurons, confirming NMDA’s role in apoptotic pathways .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
